molecular formula C12H24O2 B14722878 2-Ethylbutyl 2-methylpentanoate CAS No. 6640-81-9

2-Ethylbutyl 2-methylpentanoate

Cat. No.: B14722878
CAS No.: 6640-81-9
M. Wt: 200.32 g/mol
InChI Key: GAPVKOPYXBCKOE-UHFFFAOYSA-N
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Description

Significance and Context in Contemporary Organic Chemistry

Branched esters, including 2-Ethylbutyl 2-methylpentanoate (B1260403), are of interest in modern organic chemistry due to their unique physical properties. Their molecular structure, characterized by branching in both the alcohol and carboxylic acid moieties, imparts properties such as low viscosity and a wide liquid temperature range. These characteristics make them suitable for applications where performance in cold environments is crucial, such as in cosmetics and as lubricant additives. researchgate.net The synthesis and study of such esters contribute to the broader understanding of structure-property relationships in organic molecules.

Historical Perspectives and Early Investigations of Branched Esters

The study of esters is a foundational aspect of organic chemistry. wikipedia.org Historically, the focus was often on simpler, straight-chain esters, which are prevalent in nature and are responsible for the characteristic fragrances of many fruits and flowers. pressbooks.pub The investigation into more complex, branched esters evolved as synthetic methodologies advanced and the demand for materials with specific physical properties grew. The development of esterification catalysts and techniques has been crucial in this progression, allowing for the synthesis of a wide array of ester compounds, including those with intricate branching. google.com

Structural Features and Isomeric Considerations of 2-Ethylbutyl 2-methylpentanoate

The systematic IUPAC name for this compound is this compound. libretexts.org The structure consists of a 2-methylpentanoate group esterified with a 2-ethylbutanol moiety. The molecular formula is C12H24O2.

Enantiomeric Forms and Chiral Centers

A key structural feature of this compound is the presence of two chiral centers, one in the 2-methylpentanoic acid part and another in the 2-ethylbutanol part. A chiral center is a carbon atom attached to four different groups, resulting in non-superimposable mirror images called enantiomers. masterorganicchemistry.com

For the 2-methylpentanoate portion, the chiral carbon is at the second position, leading to (R)-2-methylpentanoate and (S)-2-methylpentanoate enantiomers. Similarly, the 2-ethylbutanol portion has a chiral carbon at the second position, giving rise to (R)-2-ethylbutanol and (S)-2-ethylbutanol. Consequently, this compound can exist as a mixture of four possible stereoisomers:

(R)-2-ethylbutyl (R)-2-methylpentanoate

(S)-2-ethylbutyl (S)-2-methylpentanoate

(R)-2-ethylbutyl (S)-2-methylpentanoate

(S)-2-ethylbutyl (R)-2-methylpentanoate

The spatial arrangement of the atoms in these enantiomers can influence their physical and biological properties.

Stereochemical Purity and Isomer Discrimination

Stereochemical purity, or enantiomeric excess, is a measure of the degree to which one enantiomer is present in a mixture in greater amounts than the other. masterorganicchemistry.com In many applications, particularly in the fields of fragrances and pharmaceuticals, the different enantiomers of a chiral compound can have distinct activities. For instance, the olfactory thresholds of the (R) and (S) enantiomers of some esters can vary significantly.

Achieving high stereochemical purity is a significant challenge in chemical synthesis. Enantioselective synthesis methods aim to produce a single enantiomer preferentially. The characterization and discrimination of isomers are typically carried out using analytical techniques such as chiral chromatography and polarimetry, which can distinguish between different stereoisomers based on their unique interactions with a chiral environment or their effect on plane-polarized light. masterorganicchemistry.com

Overview of Research Domains for this compound

Research involving this compound and similar branched esters spans several domains:

Synthetic Chemistry : The development of efficient and stereoselective methods for the synthesis of branched esters is an active area of research. This includes enzymatic catalysis, which can offer high selectivity under mild reaction conditions. researchgate.net

Materials Science : The low-temperature properties of branched esters make them candidates for use as specialty lubricants, plasticizers, and in cosmetic formulations. researchgate.net

Flavor and Fragrance Chemistry : Esters are widely used as flavoring and fragrance agents. pressbooks.pub The specific odor and taste of a compound like 2-pentyl 2-methyl pentanoate are described as fruity. thegoodscentscompany.com While specific organoleptic properties for this compound are not widely documented, related compounds like ethyl 2-methylpentanoate are known for their green, melon, and fruity notes. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6640-81-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-ethylbutyl 2-methylpentanoate

InChI

InChI=1S/C12H24O2/c1-5-8-10(4)12(13)14-9-11(6-2)7-3/h10-11H,5-9H2,1-4H3

InChI Key

GAPVKOPYXBCKOE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)OCC(CC)CC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Ethylbutyl 2 Methylpentanoate

Conventional Esterification Techniques for 2-Ethylbutyl 2-methylpentanoate (B1260403)

Conventional methods for ester synthesis remain prevalent in industrial applications due to their efficiency and cost-effectiveness. These techniques typically involve the use of chemical catalysts to accelerate the reaction between a carboxylic acid and an alcohol.

Acid-Catalyzed Esterification Approaches

The most common method for producing esters like 2-Ethylbutyl 2-methylpentanoate is through Fischer-Speier esterification. This reaction involves the direct esterification of a carboxylic acid (2-methylpentanoic acid) with an alcohol (2-ethylbutanol) in the presence of an acid catalyst. organic-chemistry.orgjk-sci.commdpi.commasterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgjk-sci.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgjk-sci.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.orgjk-sci.commasterorganicchemistry.com Each step of this process is reversible, and the reaction exists in equilibrium. organic-chemistry.orgmasterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants, typically the alcohol, or to remove water from the reaction mixture as it is formed, often through azeotropic distillation. organic-chemistry.orgjk-sci.com

Commonly used acid catalysts for this process include:

Sulfuric acid (H₂SO₄) organic-chemistry.orgmdpi.com

p-Toluenesulfonic acid (TsOH) organic-chemistry.org

Hydrochloric acid (HCl) masterorganicchemistry.com

Solid acid catalysts, such as zirconium/titanium-based catalysts, have also been explored for esterification reactions, offering potential advantages in terms of catalyst separation and reuse. mdpi.com

Table 1: Key Aspects of Acid-Catalyzed Esterification

ParameterDescription
Reaction Type Fischer-Speier Esterification
Reactants 2-Methylpentanoic acid and 2-Ethylbutanol
Catalysts Strong acids (e.g., H₂SO₄, TsOH) or solid acid catalysts
Mechanism Nucleophilic acyl substitution
Equilibrium Control Excess alcohol or removal of water

Transition Metal-Catalyzed Synthesis (e.g., Iridium complexes)

Transition metal complexes, particularly those involving iridium, have emerged as effective catalysts for various organic transformations, including esterification. While specific examples for the synthesis of this compound are not extensively documented, the principles of iridium-catalyzed reactions with secondary alcohols suggest a potential synthetic route. rsc.orgrsc.org

Iridium catalysts have been shown to be effective in the asymmetric allylic esterification of racemic secondary allylic alcohols with carboxylic acids. rsc.orgrsc.org These reactions can proceed under mild conditions with high regio- and enantioselectivity. rsc.orgrsc.org Additionally, iridium complexes can catalyze the alkylation of secondary alcohols with primary alcohols. acs.org Iridium-catalyzed C-H alkenylation of secondary alcohols has also been demonstrated. acs.org In some cases, iridium catalysts have been observed to facilitate the oxidative esterification of aliphatic aldehydes with olefinic alcohols.

Hydrogenation Reactions in Ester Synthesis (e.g., Palladium-based catalysis)

Palladium-based catalysts are widely used in hydrogenation reactions and have also found applications in ester synthesis. While direct palladium-catalyzed esterification of 2-ethylbutanol and 2-methylpentanoic acid is not a standard method, related palladium-catalyzed processes offer insights into potential synthetic strategies.

Palladium catalysts can be employed in the synthesis of esters through the carbonylation of aryl halides in the presence of an alcohol. google.com Furthermore, palladium-catalyzed asymmetric hydrogenation of lactones has been developed as a method to produce chiral esters under base-free conditions. rsc.orgnih.gov Another approach involves the palladium-catalyzed synthesis of mixed anhydrides, which can then react with an alcohol to form the desired ester. rsc.org

Palladium-catalyzed hydrogenation can also be involved in tandem reactions, where the hydrogenation of an unsaturated bond is followed by the hydrogenation of an ester group within the same molecule, facilitated by the same catalyst. chinesechemsoc.org Supported palladium complexes have been used to convert aliphatic and aromatic carboxylic acids to their corresponding esters under a hydrogen atmosphere. researchgate.net Additionally, heterogeneous palladium-based catalysts have been developed for the conversion of alcohols to carboxylic acids and esters. google.com

Biocatalytic Synthesis of Branched Esters Relevant to this compound

Biocatalysis offers a green and sustainable alternative to conventional chemical synthesis. The use of enzymes, particularly lipases, for the synthesis of esters has gained significant attention due to their high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Enzyme-Catalyzed Esterification (e.g., Lipase-based catalysis like Novozym® 435)

The enzymatic synthesis of branched-chain esters, such as this compound, can be effectively catalyzed by lipases. nih.gov Among the commercially available lipases, Novozym® 435, an immobilized lipase B from Candida antarctica, is widely used and has demonstrated high efficiency in catalyzing the synthesis of a variety of esters, including those with branched structures. nih.govmdpi.comrsc.org

Novozym® 435 is known for its high catalytic activity, stability, and broad substrate specificity, making it a suitable biocatalyst for the esterification of sterically hindered substrates like 2-ethylbutanol and 2-methylpentanoic acid. nih.govmdpi.com The synthesis is typically carried out in a solvent-free system, which simplifies the downstream processing and reduces the environmental footprint of the process. nih.gov

The reaction involves the direct esterification of the alcohol and carboxylic acid, with the enzyme facilitating the formation of the ester bond. The immobilized nature of Novozym® 435 allows for easy separation from the reaction mixture and potential for reuse over multiple cycles. nih.gov

Optimization of Biocatalytic Reaction Parameters (e.g., temperature, substrate molar ratios, enzyme loading)

To maximize the yield and efficiency of the biocatalytic synthesis of esters, it is crucial to optimize several reaction parameters. The key parameters that influence the rate and equilibrium of the enzymatic esterification include temperature, substrate molar ratio, and enzyme loading. oup.comnih.govrsc.org

Temperature: The reaction temperature affects both the enzyme's activity and stability. Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can lead to enzyme denaturation and loss of activity. rsc.org For Novozym® 435, the optimal temperature for esterification is often found to be in the range of 40-90°C, depending on the specific substrates. oup.comoup.comscispace.com

Substrate Molar Ratio: The molar ratio of the alcohol to the carboxylic acid is a critical parameter that can influence the reaction equilibrium. rsc.org According to Le Chatelier's principle, using an excess of one of the substrates (usually the alcohol) can shift the equilibrium towards the product side, thereby increasing the ester yield. nih.gov However, a very large excess of alcohol can sometimes lead to enzyme inhibition. The optimal molar ratio needs to be determined experimentally for each specific reaction. rsc.org

Enzyme Loading: The amount of enzyme used, or enzyme loading, directly impacts the reaction rate. A higher enzyme concentration generally leads to a faster reaction. nih.govresearchgate.net However, from an economic perspective, it is desirable to use the minimum amount of enzyme required to achieve a high conversion in a reasonable timeframe. nih.govacs.org The optimal enzyme loading is a balance between reaction time and the cost of the biocatalyst.

Table 2: Optimization Parameters for Biocatalytic Ester Synthesis

ParameterGeneral EffectTypical Optimized Range (Novozym® 435)
Temperature Increases reaction rate up to an optimum, beyond which denaturation occurs.40 - 90 °C
Substrate Molar Ratio (Alcohol:Acid) An excess of alcohol can shift the equilibrium to favor ester formation.1:1 to 3:1
Enzyme Loading (% w/w of substrates) Higher loading increases the reaction rate.1 - 10%

By carefully optimizing these parameters, it is possible to achieve high yields of this compound through a sustainable and efficient biocatalytic process.

Solvent-Free Systems in Biocatalytic Processes

The use of biocatalysts, particularly enzymes like lipases, in ester synthesis represents a significant advancement towards greener chemical processes. Conducting these reactions in solvent-free systems further enhances their environmental credentials by eliminating the need for potentially toxic and difficult-to-remove organic solvents. mdpi.com In such systems, the reactants themselves serve as the reaction medium, which presents both advantages and challenges. researchgate.netnih.gov

Biocatalysis applied to ester synthesis is a well-established practice in some chemical industries, with immobilized lipases being favored due to their stability, versatility, and broad substrate specificity. researchgate.netrsc.org These enzymes, classified as triacylglycerol ester hydrolases (EC 3.1.1.3), can efficiently catalyze esterification reactions. rsc.org The primary benefits of using immobilized lipases in solvent-free environments include economic and environmental advantages, such as avoiding toxic solvents and simplifying product purification. researchgate.netnih.gov

However, the optimization of these systems is complex. Key parameters that significantly influence the reaction thermodynamics and kinetics include the molar ratio of the reactants, biocatalyst loading, and water activity. researchgate.netrsc.org The molar ratio is particularly critical as it defines the polarity and mutual solubility of the reaction medium. researchgate.net Water, a byproduct of esterification, can favor the reverse reaction (hydrolysis), thereby reducing the ester yield. rsc.org The water activity (aw) must be carefully controlled, as some water is necessary for enzyme activity, but excess water can accumulate near the enzyme, especially with high biocatalyst loading, leading to reduced efficiency. rsc.org

In the context of producing branched-chain esters like this compound, the biocatalytic synthesis of a similar compound, 2-ethylhexyl 2-methylhexanoate, has been successfully demonstrated using the immobilized lipase Novozym® 435. researchgate.net This process, conducted in a solvent-free medium, highlights the feasibility of this approach for structurally similar esters. researchgate.net

Table 1: Key Parameters in Solvent-Free Biocatalytic Esterification

ParameterImportanceEffect on Reaction
Molar Ratio of Reactants Defines the reaction medium's properties (polarity, solubility). researchgate.netImpacts both thermodynamics and kinetics of the synthesis. researchgate.net
Biocatalyst Loading Determines the amount of enzyme available for catalysis.Influences the rate of water formation and potential for enzyme inhibition. rsc.org
Temperature Affects both the reaction rate and the stability of the enzyme. nih.govAn optimal temperature maximizes conversion without denaturing the lipase. nih.gov
Water Activity (aw) Crucial for maintaining enzyme catalytic activity. rsc.orgExcess water from the reaction can promote hydrolysis, reducing the final ester yield. rsc.org

Green Chemistry Metrics and Sustainable Production

To quantitatively assess the sustainability of a chemical process, several green chemistry metrics have been developed. These metrics evaluate a reaction's efficiency in converting reactants to the desired product while minimizing waste. greenchemistry-toolkit.org The most common mass-based metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). rsc.orgwhiterose.ac.uk

Atom Economy (AE) , introduced in the early 1990s, is a theoretical calculation that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants in the balanced equation. greenchemistry-toolkit.org

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by taking the reaction yield into account. It is calculated as the mass of the isolated product divided by the total mass of reactants. rsc.org

Process Mass Intensity (PMI) is considered a key metric for industrial processes and offers the most comprehensive assessment by including all materials used in the process—reactants, solvents, catalysts, and workup chemicals. greenchemistry-toolkit.orgacs.org It is the ratio of the total mass of materials used to the mass of the final product. greenchemistry-toolkit.org A high PMI value often indicates significant waste generation, frequently due to large quantities of solvent used during the reaction and product isolation. rsc.org

Table 2: Comparison of Green Chemistry Metrics

MetricCalculation FormulaFocusIdeal Value
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100% greenchemistry-toolkit.orgTheoretical efficiency of atom incorporation100%
Reaction Mass Efficiency (RME) (Mass of isolated product / Σ Mass of reactants) x 100% rsc.orgPractical efficiency including reaction yield100%
Process Mass Intensity (PMI) (Total mass in process / Mass of isolated product) greenchemistry-toolkit.orgOverall process efficiency including all materials1

Emerging Synthetic Strategies for Esterification (e.g., Acceptorless Dehydrogenative Coupling)

Beyond traditional esterification methods, emerging strategies aim to improve efficiency and sustainability. One such promising technique is the Acceptorless Dehydrogenative Coupling (ADC) of primary alcohols to form esters. rsc.orgresearchgate.net This method is exceptionally clean as it generates hydrogen gas (H₂) as the sole byproduct, contributing to a high atom economy. nih.gov

The ADC reaction typically employs heterogeneous catalysts, with supported platinum catalysts, particularly platinum on tin(IV) oxide (Pt/SnO₂), demonstrating high activity. rsc.orgresearchgate.net The reaction proceeds under solvent-free and additive-free conditions. researchgate.net The proposed mechanism involves several steps:

The catalyst facilitates the dehydrogenation of a primary alcohol to form an aldehyde. rsc.org

The aldehyde then reacts with a second molecule of the alcohol to produce a hemiacetal intermediate. rsc.org

Finally, the hemiacetal undergoes further dehydrogenation to yield the final ester product and another molecule of H₂. researchgate.netrsc.org

This method has been successfully used to convert various primary alcohols into their corresponding esters with moderate to high yields (53–91%). rsc.orgresearchgate.net The reusability of the heterogeneous catalyst is another significant advantage of this process. researchgate.net While this method has been demonstrated for the self-coupling of primary alcohols, its principles could be adapted for the synthesis of esters like this compound from 2-ethylbutanol and another alcohol that can be oxidized to the corresponding carboxylic acid in situ.

Yield Optimization and Reaction Efficiency in this compound Synthesis

Optimizing the yield and efficiency is crucial for any synthetic process. Esterification is typically a reversible equilibrium reaction. quora.comquora.com To maximize the yield of this compound, the equilibrium must be shifted towards the product side. Several factors can be manipulated to achieve this.

Concentration of Reactants : According to Le Châtelier's principle, using a large excess of one of the reactants (either the alcohol or the carboxylic acid) can drive the reaction forward. masterorganicchemistry.com For instance, using a 10-fold excess of the alcohol in a Fischer esterification can increase the yield significantly. masterorganicchemistry.com

Removal of Byproducts : The continuous removal of a byproduct, such as water, is a highly effective strategy to push the equilibrium towards the ester. quora.com This can be accomplished through techniques like azeotropic distillation using a Dean-Stark apparatus. quora.commasterorganicchemistry.com

Catalyst : The choice of catalyst is critical. While traditional methods use strong Brønsted acids like sulfuric acid, these can be harsh and lead to side reactions. nih.gov Biocatalysts (lipases) or specialized metal catalysts can offer higher selectivity and milder reaction conditions. rsc.orgnih.gov

Temperature : The reaction temperature influences the rate of reaction. ingentaconnect.com However, an excessively high temperature can promote side reactions or, in the case of biocatalysis, lead to enzyme denaturation. nih.gov Therefore, an optimal temperature must be determined to balance reaction speed and selectivity. ingentaconnect.com

Reaction Time : The duration of the reaction must be sufficient to reach equilibrium or the desired conversion level. ingentaconnect.com Kinetic analysis can be a valuable tool for determining the optimal reaction time under specific conditions. nih.gov

In practice, achieving a 100% yield is unlikely due to the reversible nature of the reaction and potential product loss during transfer and purification steps. quora.comquora.com However, by carefully controlling these parameters, the reaction efficiency can be maximized for the synthesis of this compound.

Advanced Analytical Characterization of 2 Ethylbutyl 2 Methylpentanoate

Chromatographic Techniques for Separation and Quantification

Chiral Gas Chromatography for Enantiomeric Distribution Determination

The presence of two chiral centers in 2-Ethylbutyl 2-methylpentanoate (B1260403), one in the 2-ethylbutyl alcohol moiety and another in the 2-methylpentanoic acid moiety, gives rise to the possibility of four stereoisomers. Chiral gas chromatography (GC) is a powerful technique for the separation of these enantiomers, which often exhibit different sensory properties and biological activities. gcms.cznih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the appropriate CSP is critical for achieving enantiomeric separation. researchgate.netnih.gov For volatile esters like 2-Ethylbutyl 2-methylpentanoate, derivatized cyclodextrins are commonly employed as CSPs. chromatographyonline.com These cyclodextrins, which are chiral, cyclic oligosaccharides, form transient inclusion complexes with the enantiomers. The stability of these complexes differs for each enantiomer due to steric and other intermolecular interactions within the chiral cavity of the cyclodextrin, resulting in their separation on the chromatographic column. chromatographyonline.com

Detailed Research Findings:

In a hypothetical study aimed at determining the enantiomeric distribution of a synthesized batch of this compound, a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column, such as one coated with a derivatized β-cyclodextrin, would be utilized. The operational parameters would be optimized to achieve baseline separation of the stereoisomers.

Table 1: Hypothetical Chiral GC Parameters for Enantiomeric Separation of this compound Stereoisomers

ParameterValue
Column
Stationary PhaseDerivatized β-cyclodextrin
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperatures
Injector250 °C
Detector (FID)270 °C
Oven Program60 °C (hold 2 min), ramp to 180 °C at 2 °C/min, hold 5 min
Gas Flows
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection
Volume1.0 µL
Split Ratio50:1

Under these conditions, the four stereoisomers would elute at distinct retention times, allowing for their individual quantification. The enantiomeric excess (e.e.) for each pair of enantiomers can then be calculated to describe the enantiomeric purity of the sample.

Table 2: Hypothetical Enantiomeric Distribution of a Synthesized this compound Sample

StereoisomerRetention Time (min)Peak Area (%)Enantiomeric Excess (e.e.) (%)
(R)-2-Ethylbutyl (R)-2-methylpentanoate38.545.0
(S)-2-Ethylbutyl (S)-2-methylpentanoate39.243.02.2 (for the S,S/R,R pair)
(R)-2-Ethylbutyl (S)-2-methylpentanoate40.16.5
(S)-2-Ethylbutyl (R)-2-methylpentanoate40.85.58.3 (for the R,S/S,R pair)

Advanced Hyphenated Techniques (e.g., GC×GC/TOF-MS for Complex Mixture Analysis)

In real-world applications, this compound is often a component of a complex mixture, such as a flavor or fragrance formulation, containing hundreds of other volatile compounds. sepsolve.comresearchgate.net In such cases, one-dimensional GC may not provide sufficient resolution to separate all components. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power and confident peak identification. leco.comleco.com

GC×GC utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column). researchgate.net A modulator placed between the two columns traps small, sequential fractions of the effluent from the first column and then rapidly injects them onto the second, shorter column for a fast separation. This process is repeated throughout the analysis, generating a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). The resulting structured chromatogram, with chemically similar compounds appearing in the same region, greatly facilitates identification. sepsolve.comresearchgate.net

The coupling of GC×GC with a TOF-MS is particularly advantageous. leco.com TOF-MS provides high-speed data acquisition, which is necessary to capture the very narrow peaks produced by the second-dimension separation, and offers high-resolution mass spectra for accurate compound identification through library matching and analysis of fragmentation patterns. nih.govwhitman.edulibretexts.org

Detailed Research Findings:

To illustrate the power of this technique, we can consider a hypothetical analysis of a complex fruit-flavored beverage containing this compound. The goal is to identify and quantify the target compound and to obtain a comprehensive profile of all volatile components.

Table 3: Hypothetical GC×GC-TOF-MS Parameters for the Analysis of a Complex Mixture Containing this compound

ParameterFirst Dimension (¹D)Second Dimension (²D)
Column
Stationary PhaseNon-polar (e.g., 5% Phenyl Polysilphenylene-siloxane)Mid-polar (e.g., 50% Phenyl Polysilphenylene-siloxane)
Length30 m1.5 m
Internal Diameter0.25 mm0.15 mm
Film Thickness0.25 µm0.15 µm
Modulator
TypeThermal (e.g., Quad-Jet)
Modulation Period4 s
Oven Program 40 °C (hold 1 min), ramp to 280 °C at 3 °C/min+5 °C relative to primary oven
TOF-MS
Mass Range40-400 m/z
Acquisition Rate200 spectra/s

The resulting GC×GC-TOF-MS analysis would produce a two-dimensional plot where this compound is well-separated from other esters, alcohols, and aldehydes in the sample. Its mass spectrum can be extracted and compared to a reference library for positive identification.

Table 4: Hypothetical Composition of Key Volatile Compounds in a Fruit-Flavored Beverage Analyzed by GC×GC-TOF-MS

Compound¹D Retention Time (s)²D Retention Time (s)Area %Identification Confidence
Ethyl Acetate3200.815.2High
Isoamyl Acetate7801.28.5High
Hexanal6501.05.1High
Limonene11500.512.3High
Linalool12801.87.9High
This compound 1450 1.5 2.1 High
γ-Decalactone19802.54.6High

This advanced hyphenated technique not only confirms the presence and quantity of this compound but also provides a complete chemical fingerprint of the product, which is invaluable for quality control, authenticity assessment, and new product development. sepsolve.com

Chemical Reactivity and Mechanistic Studies of 2 Ethylbutyl 2 Methylpentanoate

Ester Hydrolysis and Transesterification Kinetics

Ester hydrolysis and transesterification are fundamental reactions of esters, proceeding typically through a nucleophilic acyl substitution mechanism. The kinetics of these reactions for 2-Ethylbutyl 2-methylpentanoate (B1260403) are significantly influenced by steric factors.

Ester Hydrolysis: The hydrolysis of an ester, which splits it into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base-Catalyzed Hydrolysis (Saponification): This process involves the attack of a strong nucleophile, typically a hydroxide ion, on the carbonyl carbon. libretexts.org It is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.

For 2-Ethylbutyl 2-methylpentanoate, the bulky 2-ethylbutyl and 2-methylpentanoyl groups create a sterically hindered environment around the carbonyl group. This branching acts as a physical barrier, impeding the approach of water or hydroxide ions to the reaction site, which can significantly reduce the rate of hydrolysis compared to less branched esters. aston-chemicals.com

Transesterification: This process involves the exchange of the alkoxy group (-OR') of an ester with another alcohol (R''-OH) to form a new ester. wikipedia.org The reaction can be catalyzed by acids or bases. masterorganicchemistry.com Strong acids protonate the carbonyl group, making it a more potent electrophile, while bases deprotonate the incoming alcohol, making it a stronger nucleophile. wikipedia.org Similar to hydrolysis, the kinetics of transesterification are slower for sterically hindered esters like this compound due to the difficulty of the incoming alcohol nucleophile accessing the carbonyl carbon.

Table 1: Relative Hydrolysis Rates of Esters Based on Structure
Ester StructureSteric HindranceExpected Relative Rate of HydrolysisRationale
Methyl Acetate (Linear)LowFastMinimal steric hindrance at both acyl and alkyl portions allows easy access for nucleophiles.
tert-Butyl Acetate (Branched Alkyl Group)HighSlowThe bulky tert-butyl group sterically hinders the approach of the nucleophile.
Methyl Pivalate (Branched Acyl Group)Very HighVery SlowThe bulky pivaloyl group provides significant steric shielding of the carbonyl carbon.
This compoundHighSlowBranching on both the acyl and alkyl chains creates significant steric hindrance, reducing reactivity. aston-chemicals.com

Oxidation and Reduction Pathways of Branched Esters

Oxidation: Esters are generally resistant to oxidation under mild conditions. The carbonyl carbon is already in a relatively high oxidation state. While strong oxidizing agents under harsh conditions can cleave the molecule, selective oxidation of the ester group itself is not a common transformation. The Baeyer-Villiger oxidation is a notable reaction that synthesizes an ester from a ketone using a peroxy acid, representing an oxidative pathway to ester formation rather than a reaction of the ester itself. youtube.com

Reduction: Esters can be reduced to either primary alcohols or aldehydes depending on the reducing agent used.

Reduction to Primary Alcohols: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce esters to two primary alcohols. chemistrysteps.comlibretexts.org The reaction proceeds through a two-step hydride addition. The first hydride displaces the alkoxy group to form an aldehyde intermediate, which is then immediately reduced by a second hydride to the corresponding primary alcohol. libretexts.org For this compound, reduction with LiAlH₄ would yield 2-methylpentan-1-ol and 2-ethylbutan-1-ol. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Reduction to Aldehydes: A less reactive hydride reagent, diisobutylaluminum hydride (DIBAL-H), can be used to stop the reduction at the aldehyde stage. libretexts.orgchemistrysteps.com This reaction is typically performed at low temperatures (-78 °C) to prevent the over-reduction of the aldehyde intermediate to the alcohol. chemistrysteps.com The reaction with DIBAL-H forms a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup, allowing for its isolation. chemistrysteps.com

Table 2: Reduction Products of this compound
ReagentReaction ConditionsProduct(s)
Lithium Aluminum Hydride (LiAlH₄), followed by H₃O⁺ workupStandard2-Methylpentan-1-ol and 2-Ethylbutan-1-ol chemistrysteps.comlibretexts.org
Diisobutylaluminum Hydride (DIBAL-H), followed by H₂O workupLow Temperature (-78 °C)2-Methylpentanal and 2-Ethylbutanol chemistrysteps.com
Sodium Borohydride (NaBH₄)StandardNo reaction libretexts.org

Reactivity in Specific Organic Transformations

Nucleophilic Reactions: The primary site of reactivity for this compound is the electrophilic carbonyl carbon. It undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. libretexts.org The first equivalent adds to the carbonyl group, and the tetrahedral intermediate collapses, eliminating the alkoxy group to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after protonation. youtube.com

Aminolysis: Reaction with ammonia or primary/secondary amines can form amides, although this reaction is typically slower than hydrolysis and often requires heat.

Electrophilic Reactions: The ester group itself is not strongly electrophilic, apart from the carbonyl carbon. The lone pairs on the oxygen atoms can act as weak nucleophiles or Lewis bases.

Protonation: In the presence of strong acids, the carbonyl oxygen can be protonated. This is the initial step in acid-catalyzed hydrolysis and transesterification, serving to activate the carbonyl group toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Enolate Formation: Like other carbonyl compounds, esters can form an enolate at the α-carbon (the carbon adjacent to the carbonyl group) in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides) in reactions like the Claisen condensation.

The branched structure of this compound has a profound influence on its reactivity, primarily through steric hindrance.

Steric Shielding: The methyl group at the α-position of the acyl chain (2-methylpentanoate) and the ethyl group at the β-position of the alcohol chain (2-ethylbutyl) create a congested environment around the ester linkage. This steric bulk physically blocks the trajectory of incoming nucleophiles, slowing down reactions at the carbonyl carbon. aston-chemicals.comresearchgate.net Studies on similar branched esters have shown that as the branching increases or moves closer to the reaction center, the rate of reactions like esterification and hydrolysis decreases. researchgate.net

Stability: This steric hindrance contributes to the hydrolytic stability of the molecule. aston-chemicals.com Esters with highly branched structures are often chosen for applications where resistance to hydrolysis is desired, such as in lubricants or certain cosmetic formulations. aston-chemicals.comsrce.hr The steric hindrance can also disfavor the formation of the tetrahedral intermediate required for substitution reactions, thereby increasing the activation energy and lowering the reaction rate. nih.gov

Table 3: Impact of Branching on Ester Reactivity
Reaction TypeEffect of Branching in this compoundMechanistic Reason
Hydrolysis/TransesterificationDecreased reaction rateSteric hindrance impedes the approach of nucleophiles (H₂O, OH⁻, RO⁻) to the carbonyl carbon. aston-chemicals.comresearchgate.net
Reduction with HydridesSlightly decreased reaction rateSmall hydride nucleophiles (H⁻) are less affected by steric bulk than larger nucleophiles, but significant hindrance can still slow the reaction.
Reaction with Grignard ReagentsDecreased reaction rateThe bulky Grignard reagent faces significant steric opposition when attacking the hindered carbonyl carbon.
Enolate FormationPotentially more complexAccess to the α-proton by a bulky base may be hindered.

Structure-Reactivity Relationships in Aliphatic Esters

The reactivity of aliphatic esters like this compound is determined by a combination of electronic and steric effects. These relationships allow for the prediction of chemical properties based on molecular structure. scribd.com

Electronic Effects: The primary electronic feature is the polarity of the carbonyl group, where the carbon atom is electron-deficient and the oxygen is electron-rich. The nature of the alkyl groups (R and R') attached to the ester can modulate this polarity. The alkyl groups in this compound are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon by pushing electron density towards it. This effect makes the ester slightly less reactive than an ester with electron-withdrawing groups. However, for simple aliphatic esters, electronic effects are often subtle compared to steric effects.

Steric Effects: As detailed previously, steric hindrance is often the dominant factor controlling the reactivity of branched aliphatic esters. manchester.ac.ukresearchgate.net The size and branching of the groups attached to the carbonyl and the alkoxy oxygen can dramatically influence reaction rates. Research on the hydrolysis of various aliphatic esters has demonstrated a clear correlation between the structure of the ester and the reaction kinetics, with increased branching leading to slower rates. manchester.ac.ukresearchgate.net For this compound, the steric hindrance provided by the branched chains is the most critical determinant of its chemical reactivity, making it less reactive than its linear isomers. aston-chemicals.com

Computational and Theoretical Investigations of 2 Ethylbutyl 2 Methylpentanoate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the behavior of chemical compounds at the atomic level. These methods would be instrumental in elucidating the properties of 2-Ethylbutyl 2-methylpentanoate (B1260403).

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Ethylbutyl 2-methylpentanoate, DFT calculations would provide critical insights into its fundamental properties. Researchers could determine the molecule's optimized geometry, identifying the most stable three-dimensional arrangement of its atoms. Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies could be calculated, which are essential for understanding the molecule's reactivity and kinetic stability. Furthermore, DFT would enable the generation of an electrostatic potential map, visualizing the electron density distribution and highlighting regions susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations would offer a view into the dynamic nature of this compound over time. By simulating the movements of atoms and molecules, MD can predict how the ester behaves in different environments, such as in a solution or at various temperatures. These simulations could reveal information about the conformational changes the molecule undergoes, its flexibility, and how it interacts with other molecules. This data is crucial for understanding its physical properties like viscosity and diffusion, as well as its behavior in complex mixtures.

Stereochemical Prediction and Conformational Analysis

This compound possesses chiral centers, meaning it can exist as different stereoisomers. Computational methods are vital for predicting the properties of these different isomers, which can have distinct biological activities and sensory characteristics. Conformational analysis, a subset of these methods, would systematically explore the potential energy surface of the molecule to identify all low-energy conformers. This is achieved by rotating the single bonds within the molecule and calculating the energy of each resulting geometry. The results of such an analysis would be crucial for understanding how the molecule's shape influences its interactions and properties.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties.

Application of Topological Indices and Molecular Descriptors in Property Prediction

To build a QSPR model for this compound and related esters, a wide range of molecular descriptors would first be calculated. These descriptors fall into several categories:

Topological indices: These are numerical values derived from the graph representation of the molecule, capturing information about its size, branching, and connectivity.

Geometrical descriptors: These are calculated from the 3D coordinates of the molecule and include information about its shape and surface area.

Quantum-chemical descriptors: Derived from methods like DFT, these include properties like dipole moment, polarizability, and HOMO/LUMO energies.

These descriptors would serve as the independent variables in the development of predictive models.

Development of Predictive Models for Chemical Characteristics

Once a comprehensive set of molecular descriptors is generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) would be employed to create a predictive model. This model would mathematically link the descriptors to a specific property of interest, such as boiling point, vapor pressure, or even sensory attributes. The robustness and predictive power of the resulting QSPR model would be rigorously validated using both internal and external sets of compounds. While no specific QSPR models for this compound have been published, this approach holds significant promise for the efficient prediction of its properties and those of other similar esters.

In Silico Approaches to Molecular Interactions and Binding Affinity

In the absence of direct experimental data, computational methods provide a powerful lens through which to hypothesize and analyze the molecular interactions and binding affinities of compounds like this compound. These in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models, are instrumental in predicting how this ester might interact with biological targets, such as olfactory receptors or metabolic enzymes like esterases. While specific computational studies on this compound are not prevalent in publicly accessible research, the methodologies are well-established. This section will, by analogy to studies on structurally similar esters, detail the theoretical approaches and expected findings from such computational investigations.

Molecular docking is a primary tool for predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method evaluates the binding energy, which is a key indicator of the strength of the interaction. nih.gov For a compound like this compound, docking studies would typically be performed against models of human olfactory receptors to explore the structural basis of its scent perception, or against esterases to understand its potential metabolic fate.

For instance, in a hypothetical docking study of this compound with a human olfactory receptor, the binding affinity would be calculated, and the key interacting amino acid residues within the binding pocket would be identified. The results would likely highlight the importance of hydrophobic interactions involving the ethylbutyl and methylpentyl moieties of the ester with nonpolar residues of the receptor. Hydrogen bonding, if any, would likely involve the carbonyl oxygen of the ester group.

A representative set of binding affinities for various esters with different biological targets, derived from published computational studies, is presented below to illustrate the nature of the data obtained from such analyses.

Table 1: Representative Binding Affinities of Various Esters with Biological Targets from Molecular Docking Studies
Ester CompoundBiological TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical/Example)
Quizalofop-ethylEsterase QeH-9.26Ser78, Lys81
NaringeninEstrogen Receptor α-8.9Leu346, Glu353, Arg394
EriodictyolEstrogen Receptor α-8.9Leu391, Phe404, Gly521
(+/-)-TaxifolinEstrogen Receptor α-8.7Leu346, Arg394, Leu525
HyperinKRAS-8.6Asp30, Glu31, Asp119
CatechinKRAS-8.5-

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic nature of the ligand-receptor complex over time. mdpi.com An MD simulation of this compound bound to a receptor would reveal the stability of the binding pose, the flexibility of the ligand within the binding site, and the conformational changes in the receptor upon binding. These simulations can also be used to calculate the free energy of binding, offering a more rigorous prediction of binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational approach. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a set of flavor esters, a QSAR model could be developed to predict their binding affinity to a specific olfactory receptor based on various molecular descriptors, such as size, shape, and electronic properties. researchgate.net While a specific QSAR model for this compound has not been developed, the principles can be illustrated with a general example for a series of ester compounds.

The general form of a QSAR equation is:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For a series of p-hydroxybenzoate esters, a QSAR study found that the antifungal activity was positively correlated with the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment (μ). researchgate.net

Table 2: Example of Descriptors Used in QSAR Models for Ester Compounds
Ester SeriesBiological ActivityKey Molecular DescriptorsCorrelation
p-Hydroxybenzoate EstersAntifungal ActivityELUMO, Dipole Moment (μ)Positive
Arylsubstituted Cycloalkenecarboxylic Acid Methyl EstersDopamine Transporter BindingELUMO, EHOMO, σpNegative/Positive

These computational approaches, while theoretical, provide a robust framework for predicting and understanding the molecular interactions of this compound. The insights gained from these in silico methods are invaluable for guiding future experimental studies and for understanding the structure-function relationships that govern the biological activity of this and other related esters.

Applications of 2 Ethylbutyl 2 Methylpentanoate in Advanced Materials and Chemical Synthesis

Role as a Chemical Intermediate in Organic Synthesis

Esters are fundamental building blocks in the world of organic chemistry, frequently serving as precursors or intermediates in the synthesis of more complex molecules. The structure of 2-Ethylbutyl 2-methylpentanoate (B1260403), featuring both a branched acid and a branched alcohol moiety, suggests a tailored reactivity profile that could be exploited in various synthetic pathways.

Precursor in the Synthesis of Specialty Chemicals

The synthesis of 2-Ethylbutyl 2-methylpentanoate itself would likely involve the esterification of 2-methylpentanoic acid with 2-ethylbutanol. This reaction, typically catalyzed by an acid, is a foundational process in organic synthesis. chemicalbook.com Once formed, this compound could serve as a precursor for a variety of specialty chemicals. For instance, through hydrolysis, it can be converted back to its constituent acid and alcohol, which can then be used in other synthetic routes.

The branched nature of both the carboxylate and alkyl chains in this compound is significant. Branched-chain fatty acids and their esters are known to be used in the synthesis of surfactants and plasticizers. chemicalbook.com The specific branching in this molecule could impart unique solubility and steric properties to any derived specialty chemicals.

Building Block for Complex Molecules and Derivatives

Integration in Polymer Science and Materials Development

The physical properties of esters, such as their viscosity, lubricity, and thermal stability, make them valuable components in materials science, particularly in the formulation of polymers and functional fluids.

Use in the Production of Polymers for Enhanced Properties

Esters can be incorporated into polymer chains or used as additives to modify the properties of polymeric materials. While there is no specific data on the use of this compound in polymer production, related compounds like ethyl 2-methylpentanoate are noted for their potential role in producing polymers with enhanced flexibility and durability for applications in packaging and coatings. chemimpex.com The branched structure of this compound could potentially disrupt polymer chain packing, leading to materials with lower crystallinity and increased flexibility.

Esters as Bases for Biolubricants and Functional Fluids

A significant area of application for esters is in the formulation of biolubricants and functional fluids. Synthetic esters are recognized as API Group V base oils and are favored for their biodegradability and performance characteristics such as oxidation stability, low volatility, and good low-temperature fluidity. The biocatalytic synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, has been explored for their suitability in low-temperature applications. researchgate.net The structure of this compound suggests it could exhibit similar beneficial properties, making it a candidate for investigation as a base for environmentally acceptable lubricants.

PropertyGeneral Effect of Ester BranchingRelevance to this compound
Low-Temperature Fluidity Branching disrupts crystallization, improving flow at low temperatures.The ethyl and methyl branches would likely enhance low-temperature performance.
Oxidative Stability Can be influenced by the specific structure; branching can sometimes improve stability.The saturated nature of the ester would contribute to good oxidative stability.
Lubricity The polar ester group provides good affinity for metal surfaces, enhancing lubricity.This inherent property of esters would be present in this compound.
Biodegradability Esters are generally more biodegradable than mineral oil-based lubricants.Would be expected to have good biodegradability.

Investigation of Olfactory Chemistry and Perception

The scent of a chemical is intrinsically linked to its molecular structure, including its chirality. While there is no specific information on the olfactory properties of this compound, the aroma profiles of structurally similar esters provide valuable insights.

For the related compound, ethyl 2-methylpentanoate, the two enantiomers have distinct smells. The (R)-enantiomer is described as having etheric and phenolic top notes with a dusty finish, while the (S)-enantiomer possesses a fruity, sweet, and full-flavored aroma reminiscent of apple, pear, and pineapple. leffingwell.com This highlights the importance of stereochemistry in odor perception.

Molecular Descriptors in Odorant Characterization and Classification

There is no publicly available research on the molecular descriptors of this compound for odorant characterization and classification.

Enantiomeric Contribution to Olfactory Perception and Sensory Interactions

No studies have been found that investigate the enantiomers of this compound or their contribution to olfactory perception and sensory interactions.

Mechanisms of Aroma Enhancement and Modulation

Information regarding the mechanisms by which this compound might enhance or modulate aromas is not available in the current body of scientific literature.

Other Emerging Industrial and Research Applications

There are no documented emerging industrial or research applications for this compound.

Environmental and Biological Transformations of 2 Ethylbutyl 2 Methylpentanoate

Environmental Occurrence and Distribution (e.g., Volatile Organic Compounds in Recycled Materials)

There is currently no available scientific literature that specifically documents the environmental occurrence or distribution of 2-Ethylbutyl 2-methylpentanoate (B1260403). While volatile organic compounds (VOCs) are known to be present in various environmental matrices, including recycled materials, specific studies identifying 2-Ethylbutyl 2-methylpentanoate as one of these compounds have not been found.

Abiotic Degradation Pathways in Environmental Matrices

Specific studies on the abiotic degradation pathways of this compound in environmental matrices such as soil, water, or air are not available in the current scientific literature. General principles of ester chemistry suggest that abiotic degradation could potentially occur through hydrolysis, where the ester bond is cleaved by water, but specific rates and contributing environmental factors for this compound have not been determined.

Biotic Degradation Mechanisms and Microbial Metabolism

There is no specific information available in the scientific literature regarding the biotic degradation mechanisms or microbial metabolism of this compound. While many esters are known to be biodegradable by microorganisms through the action of esterase enzymes, the specific microorganisms and metabolic pathways involved in the breakdown of this particular compound have not been investigated.

Mitigation and Removal Strategies for Environmental Contaminants

While no studies specifically address the removal of this compound from the environment, general technologies for the removal of volatile organic compounds (VOCs) from water and other matrices are well-established. These methods can be broadly categorized into solvent extraction and stripping technologies.

Solvent extraction is a process used to separate compounds based on their relative solubilities in two different immiscible liquids. For the removal of organic contaminants from aqueous solutions, a solvent in which the organic compound is highly soluble is used.

Polyethylene glycol (PEG) has been investigated as a green solvent for the extraction of various organic compounds. nih.gov Its low toxicity and biodegradability make it an environmentally friendly alternative to traditional organic solvents. nih.gov The effectiveness of PEG in extracting organic molecules is influenced by factors such as its molecular weight and the concentration of the PEG solution. nih.gov While there are no specific studies on the use of PEG to extract this compound, its properties as a solvent for other organic compounds suggest it could be a potential candidate for such applications.

Table 1: General Parameters for Polyethylene Glycol (PEG) Based Extraction

ParameterDescription
Solvent Aqueous solutions of Polyethylene Glycol (PEG) of varying molecular weights.
Target Compounds Generally applied to various organic molecules, including flavones and coumarins. nih.gov
Influencing Factors Molecular weight of PEG, concentration of PEG solution, temperature, liquid-to-solid ratio. nih.gov

This table represents general parameters for PEG extraction and is not specific to this compound.

Stripping technologies are physical separation processes used to remove volatile contaminants from a liquid stream, typically water, by contacting it with a gas (air) or vapor (steam). bioline.org.brresearchgate.net The volatile compounds move from the liquid phase to the gas/vapor phase, which is then collected and treated. bioline.org.br

Air Stripping: In this process, contaminated water is passed over a medium with a large surface area while being exposed to a flow of clean air. machengineering.com The volatile organic compounds evaporate from the water into the air. machengineering.com The efficiency of air stripping depends on factors such as the volatility of the contaminant (described by Henry's Law constant), temperature, and the air-to-water ratio. epa.gov

Steam Stripping: This method is a distillation process where steam is injected into the contaminated water. machengineering.comkochmodular.com The high temperature of the steam increases the volatility of the organic compounds, facilitating their transfer from the liquid to the vapor phase. machengineering.com Steam stripping is generally more effective for less volatile compounds compared to air stripping and allows for the potential recovery of the stripped compounds through condensation. bioline.org.br

Table 2: Comparison of Air and Steam Stripping for VOC Removal

FeatureAir StrippingSteam Stripping
Principle Volatilization of contaminants into an air stream. machengineering.comDistillation process using steam to vaporize contaminants. machengineering.comkochmodular.com
Operating Temperature Ambient or slightly elevated.High (at or near the boiling point of water). machengineering.com
Effectiveness Best for highly volatile compounds. epa.govEffective for a broader range of VOCs, including less volatile ones. machengineering.com
Contaminant Recovery Generally vented to the atmosphere or requires further treatment of the air stream. machengineering.comContaminants can be recovered by condensing the vapor stream. bioline.org.br
Energy Consumption Generally lower than steam stripping.Higher due to the need to generate steam.

This table provides a general comparison of stripping technologies and is not based on data specific to this compound.

Future Research Directions for 2 Ethylbutyl 2 Methylpentanoate

Development of Novel Green Synthesis Routes and Process Intensification

Future research into the synthesis of 2-Ethylbutyl 2-methylpentanoate (B1260403) is expected to prioritize the development of sustainable and efficient production methods. A significant shift away from traditional synthesis routes, such as the classic Fischer-Speier esterification which often relies on strong acid catalysts and can be reversible, is anticipated. masterorganicchemistry.comvedantu.commdpi.comresearchgate.net The focus will be on "green chemistry" principles to minimize hazardous waste and energy consumption. labmanager.comresearchgate.netrsc.org

A primary avenue of this research is biocatalysis, particularly the use of enzymes like lipases for the esterification reaction. mdpi.comresearchgate.net Lipases, such as immobilized Candida antarctica lipase B (CALB), offer high selectivity under mild reaction conditions, which reduces the formation of byproducts and simplifies purification. researchgate.netacs.orgnih.gov Research will likely explore enzyme immobilization techniques to enhance reusability and stability, as well as solvent engineering to optimize reaction yields. researchgate.net

Process intensification strategies are another critical research area aimed at improving reaction efficiency. mdpi.comsphinxsai.com Techniques such as reactive distillation, which combines reaction and separation in a single unit, can overcome equilibrium limitations by continuously removing water, a byproduct of esterification. researchgate.netsphinxsai.com Similarly, membrane reactors coupled with pervaporation can selectively remove water, driving the reaction to completion and increasing the conversion rate. sphinxsai.comresearchgate.netnih.gov The application of microwave or ultrasonic irradiation to accelerate reaction times and improve energy efficiency also presents a promising direction. researchgate.netresearchgate.net

Synthesis Approach Method/Catalyst Key Advantages Future Research Focus
Biocatalysis Immobilized Lipases (e.g., CALB)High selectivity, mild conditions, reduced byproducts, catalyst reusability. mdpi.comresearchgate.netDevelopment of more robust enzyme immobilization methods, protein engineering for enhanced stability and activity. researchgate.net
Reactive Distillation Heterogeneous acid catalystsIntegration of reaction and separation, equilibrium shift, reduced capital cost. sphinxsai.comDesign of novel catalysts, process modeling and optimization for continuous production.
Membrane Reactors Pervaporation MembranesIn-situ water removal, high conversion rates, milder operating conditions. researchgate.netnih.govDevelopment of highly selective and durable membranes, mitigation of membrane fouling. mdpi.comnih.gov
Energy-Assisted Synthesis Microwave or Ultrasonic IrradiationRapid heating, enhanced mass transfer, significantly shorter reaction times. researchgate.netresearchgate.netUnderstanding the specific effects on reaction kinetics and potential side reactions.

Elucidation of Complex Reaction Mechanisms and Intermediates

A more profound understanding of the reaction mechanisms governing the synthesis of 2-Ethylbutyl 2-methylpentanoate is essential for process optimization. For the conventional acid-catalyzed Fischer esterification, the mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.commdpi.comchemguide.co.ukchemistrylearner.com This leads to a tetrahedral intermediate, from which a water molecule is eventually eliminated to form the final ester. chemistrylearner.comlabxchange.org Future research could employ advanced computational chemistry, such as Density Functional Theory (DFT), to model the transition states and energy profiles of this specific reaction, providing insights to minimize side reactions.

In biocatalytic routes, the mechanism proceeds through the formation of an acyl-enzyme intermediate. A detailed kinetic and mechanistic investigation is required to understand substrate binding and the catalytic cycle. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, could be employed to monitor the reaction in real-time. This would allow for the direct observation of key intermediates, providing valuable data for designing more efficient biocatalytic systems.

Advanced Spectroscopic and Chromatographic Innovations for Characterization

The precise characterization of this compound is crucial for quality control and for understanding its properties. Future research will focus on leveraging advanced analytical techniques for more detailed and sensitive analysis.

In spectroscopy, while Infrared (IR) spectroscopy is useful for identifying the characteristic ester functional group via its strong carbonyl (C=O) absorption band (typically around 1730-1750 cm⁻¹) and C-O stretches, more sophisticated methods are needed for complete structural confirmation. wikipedia.orgspectroscopyonline.compurdue.edu Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods like COSY and HSQC, will be indispensable for unambiguous assignment of all proton and carbon signals, especially for differentiating it from any potential isomers. acs.org

In chromatography, gas chromatography (GC) is the standard method for analyzing volatile esters. wikipedia.orgcolostate.eduglsciences.com Innovations such as programmed temperature gas chromatography (PTGC) can offer superior resolution and accuracy compared to isothermal methods, especially for complex mixtures. oup.com The coupling of GC with high-resolution mass spectrometry (HRMS) will be critical for the definitive identification of trace impurities and potential degradation products by providing highly accurate mass data.

Analytical Technique Application for this compound Future Innovation Focus
Gas Chromatography (GC) Purity assessment, separation from starting materials and byproducts. wikipedia.orgcolostate.eduDevelopment of new stationary phases for improved isomer separation; coupling with HRMS for enhanced identification.
Infrared (IR) Spectroscopy Confirmation of the ester functional group (C=O and C-O stretches). spectroscopyonline.compurdue.eduApplication of in-situ IR to monitor reaction kinetics in real-time.
Nuclear Magnetic Resonance (NMR) Unambiguous structural elucidation and confirmation.Utilization of 2D-NMR techniques for complex mixture analysis without prior separation. acs.org
High-Resolution Mass Spectrometry (HRMS) Precise mass determination for molecular formula confirmation and impurity identification.Integration with ion mobility spectrometry for an additional dimension of separation and characterization.

In-depth Structure-Function Correlations Across Diverse Applications

A key area for future research is to establish a clear link between the molecular structure of this compound and its functional properties. The physical and chemical properties of esters, such as volatility, polarity, and boiling point, are dictated by their structure, including chain length and branching. labxchange.orgwikipedia.orgsolubilityofthings.commasterorganicchemistry.com These properties, in turn, determine their suitability for various applications, such as fragrances, solvents, or plasticizers. rsc.orgmedium.com

Future studies should involve the systematic synthesis of a library of related esters, where the alcohol (e.g., varying the branching of the butyl group) and the carboxylic acid (e.g., varying the pentanoate chain) components are modified. By correlating the changes in molecular structure with measured functional properties (e.g., odor profile, solvent power, material compatibility), quantitative structure-property relationship (QSPR) models can be developed. researchgate.net This approach will enable the rational design of new ester molecules with precisely tailored functionalities for specific high-value applications.

Exploration of New Application Avenues in Sustainable Chemistry

The unique combination of a branched alcohol and a branched carboxylic acid in this compound suggests potential for novel applications in sustainable chemistry. One promising avenue is its use as a "green solvent." vertecbiosolvents.com With increasing regulatory pressure on traditional volatile organic compounds (VOCs), esters derived from renewable sources are attractive alternatives. vertecbiosolvents.com Research should focus on evaluating its solvency power for a range of solutes and its performance as a medium for chemical reactions, positioning it as a biodegradable and less toxic substitute for conventional solvents.

Another potential application is as a bio-based specialty chemical. For instance, it could be investigated as a plasticizer for biodegradable polymers or as a coalescing agent in low-VOC paints and coatings. Its molecular structure may impart desirable properties such as flexibility and film-forming characteristics. The sustainability of these applications would be significantly enhanced if the precursors, 2-ethylbutanol and 2-methylpentanoic acid, can themselves be produced from renewable feedstocks.

Integration into Circular Economy Frameworks and Waste Valorization

Aligning the life cycle of this compound with the principles of a circular economy represents a significant long-term research goal. This involves moving beyond a linear "take-make-dispose" model. One aspect is developing efficient chemical or enzymatic recycling technologies. rsc.orgrsc.orgesterbiotech.com For example, processes could be designed to hydrolyze the ester back into its constituent 2-ethylbutanol and 2-methylpentanoic acid, which could then be purified and reused to synthesize new ester molecules, closing the production loop. indianchemicalnews.com

A more ambitious direction is the valorization of organic waste streams to produce the necessary chemical precursors. biomade.org Recent advances have shown that various carboxylic acids and alcohols can be produced through the microbial fermentation of agricultural residues, food waste, or even waste gases. nih.govresearchgate.netpatsnap.commdpi.com Future research could focus on engineering microbial strains or developing biocatalytic cascades to specifically convert components of biomass or industrial waste into 2-ethylbutanol and 2-methylpentanoic acid. nih.gov This would not only provide a sustainable route to the building blocks of this compound but also transform low-value waste into a valuable resource, fully embedding its production within a circular bioeconomy. rsc.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Ethylbutyl 2-methylpentanoate in laboratory settings?

  • Methodology : The esterification of 2-methylpentanoic acid with 2-ethylbutanol under acidic catalysis (e.g., sulfuric acid) is a common approach. Reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., toluene for azeotropic water removal). Purity is achieved via fractional distillation, with yields monitored by gas chromatography (GC) .
  • Validation : Compare the product’s refractive index (expected range: 1.402–1.406) and density (0.864–0.870 g/cm³ at 20°C) against literature values for quality assurance .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

  • Analytical Workflow :

  • GC-MS : Confirm molecular weight (e.g., base peak at m/z corresponding to the ester fragment).
  • NMR : ¹H NMR should show characteristic signals: δ 0.8–1.0 ppm (methyl groups), δ 1.2–1.6 ppm (ethyl and butyl chains), and δ 4.0–4.2 ppm (ester oxygen-linked protons).
  • IR : Look for ester C=O stretch (~1740 cm⁻¹) and C-O stretches (~1200 cm⁻¹) .
    • Reference Standards : Cross-validate using CAS registry data (e.g., CAS 39255-32-8 for structural analogs) .

Q. What safety protocols are critical when handling 2-Ethylbutyl esters in laboratory experiments?

  • Precautions : Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatility (flash point ~46°C).
  • Waste Management : Collect waste in halogen-free containers for incineration by certified facilities to prevent environmental release .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of this compound synthesis under varying catalytic conditions?

  • Catalyst Screening : Test Lewis acids (e.g., Ti(OiPr)₄) or enzymatic catalysts (lipases) for greener synthesis. Enzymatic methods may reduce side reactions and improve enantioselectivity .
  • Kinetic Studies : Use in-situ FTIR or reaction calorimetry to monitor esterification progress and identify rate-limiting steps .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of 2-Ethylbutyl esters?

  • Case Study : If NMR signals overlap (e.g., ethyl vs. methyl branches), employ 2D techniques (HSQC, HMBC) to assign protons and carbons unambiguously.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for structural confirmation .

Q. What functionalization pathways enable the use of this compound in pharmaceutical intermediates?

  • Derivatization : Phosphorylate the ester using reagents like (PhO)₂P(O)Cl to create prodrug candidates. Monitor reaction conditions (anhydrous, −20°C) to prevent hydrolysis .
  • Biological Testing : Assess hydrolytic stability in simulated physiological conditions (pH 7.4 buffer, 37°C) to evaluate bioavailability potential .

Q. How can computational modeling predict the environmental fate of this compound?

  • Tools : Use EPI Suite to estimate biodegradation half-life and log Kow for bioaccumulation potential.
  • Data Interpretation : High log Kow (>3) suggests lipid solubility, necessitating ecotoxicity studies on aquatic organisms (e.g., Daphnia magna) .

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